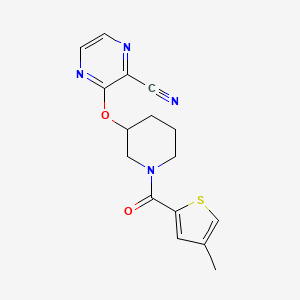
4-(Pyrrolidin-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-2-yl)benzamide hydrochloride is a compound that contains a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s IUPAC name is this compound .
Molecular Structure Analysis
The molecular weight of this compound is 226.71 . Its InChI code is 1S/C11H14N2O.ClH/c12-11(14)9-5-3-8(4-6-9)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H2,12,14);1H .科学的研究の応用
Corrosion Inhibition
A study by Murmu et al. (2019) on Schiff bases similar to "4-(Pyrrolidin-2-yl)benzamide hydrochloride" demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid environments. The research highlighted the role of molecular structure in enhancing corrosion resistance, suggesting potential applications in materials protection and industrial maintenance (Murmu et al., 2019).
Crystallography and Polymorphism
Yanagi et al. (2000) explored the crystalline forms of a closely related compound, demonstrating the importance of structural analysis in understanding compound stability and reactivity. This research could inform pharmaceutical development, particularly in optimizing drug formulation and delivery (Yanagi et al., 2000).
Photocatalytic Degradation
A study on the photocatalytic degradation of pyridine (a core structure in related compounds) by Maillard-Dupuy et al. (1994) showed its effective removal from water using TiO2. This suggests applications in environmental cleanup and wastewater treatment by targeting specific organic pollutants (Maillard-Dupuy et al., 1994).
Conducting Polymers
Research by Sotzing et al. (1996) on conducting polymers derived from pyrrole-based monomers hints at applications in electronics and materials science. Such compounds could be used in developing novel conductive materials with specific electrical properties (Sotzing et al., 1996).
Histone Deacetylase Inhibition
A study by Zhou et al. (2008) described the synthesis and biological evaluation of a molecule inhibiting histone deacetylases, a target for cancer therapy. This illustrates the potential pharmaceutical applications of similar compounds in developing new treatments for cancer and other diseases (Zhou et al., 2008).
作用機序
Safety and Hazards
The safety information for 4-(Pyrrolidin-2-yl)benzamide hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
将来の方向性
The pyrrolidine ring, a key component of 4-(Pyrrolidin-2-yl)benzamide hydrochloride, is a versatile scaffold for novel biologically active compounds . Therefore, it is expected that this compound could be used as a starting point for the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
4-pyrrolidin-2-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-11(14)9-5-3-8(4-6-9)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H2,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDAJPVYSWDBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
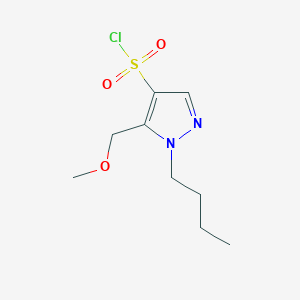
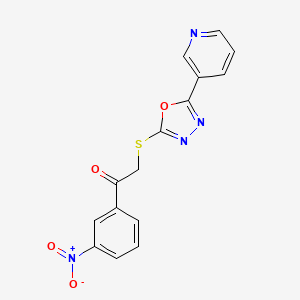
![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B2612868.png)
![1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2612869.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2612871.png)
![1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B2612872.png)

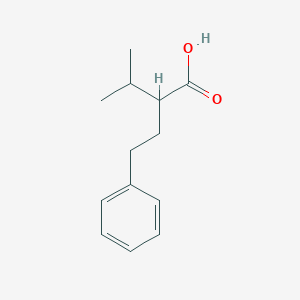
![5-Chloro-2-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2612878.png)
![1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B2612880.png)
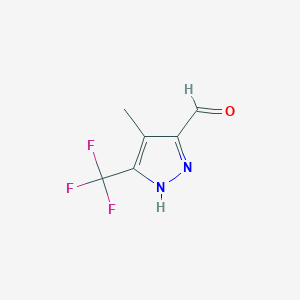
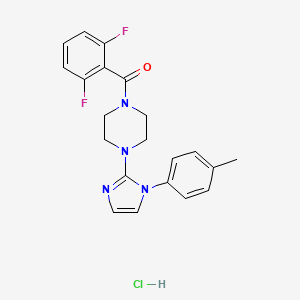
![2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2612883.png)
